A Comprehensive Technical Guide to the Synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one from 4-nitro-(S)-phenylalaninol
A Comprehensive Technical Guide to the Synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one from 4-nitro-(S)-phenylalaninol
Abstract
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a pivotal chiral intermediate, extensively utilized in the asymmetric synthesis of complex pharmaceutical agents, particularly serotonin agonists for treating conditions like migraines and depression.[1][2] Its stereochemical purity is paramount for achieving the desired pharmacological activity.[1][2][3] This guide provides an in-depth technical analysis of the synthesis of this valuable oxazolidinone, starting from the chiral amino alcohol 4-nitro-(S)-phenylalaninol. We will dissect the core cyclization reaction, offering a comparative analysis of key carbonylating agents, detailed experimental protocols, and the critical safety considerations inherent in each methodology. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the available synthetic strategies and the rationale behind procedural choices.
Introduction: The Significance of Chiral Oxazolidinones
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools that enable the control of stereochemical outcomes in chemical reactions.[4] These molecular scaffolds are temporarily incorporated into a substrate to direct the formation of a new stereocenter with a high degree of selectivity.[5] Among the most successful and widely adopted scaffolds are the oxazolidinones, famously pioneered by David A. Evans.[6][7][8] These "Evans auxiliaries" have proven remarkably effective in a multitude of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[4][9][10]
The target molecule of this guide, (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, is a specialized derivative within this class. Its structure, derived from the non-proteinogenic amino acid 4-nitro-(S)-phenylalanine, makes it a valuable building block for advanced pharmaceutical intermediates.[1][11] The synthesis begins with the corresponding amino alcohol, 4-nitro-(S)-phenylalaninol, which is readily prepared by the reduction of 4-nitro-(S)-phenylalanine. The critical transformation, and the focus of this guide, is the intramolecular cyclization of this amino alcohol to form the stable, five-membered oxazolidinone ring.
This process involves the formation of a carbamate from the hydroxyl and amino groups, a reaction that can be mediated by several different carbonylating agents. The choice of reagent is the most critical decision in the synthesis, profoundly impacting reaction efficiency, safety, scalability, and cost.
The Core Reaction: Intramolecular Cyclization
The conversion of a 1,2-amino alcohol like 4-nitro-(S)-phenylalaninol to an oxazolidinone is a robust and thermodynamically favorable 5-Exo-Trig ring closure.[12] The reaction proceeds by introducing a carbonyl group that is attacked first by the more nucleophilic amine and subsequently by the alcohol, or vice-versa, depending on the reagent and conditions, to form the cyclic carbamate. The selection of the carbonylating agent dictates the reaction mechanism, required conditions, and safety profile. We will examine the three most prevalent classes of reagents for this transformation.
Reagent Selection: A Comparative Analysis
The choice between phosgene equivalents, carbonyldiimidazole (CDI), and diethyl carbonate hinges on a balance of reactivity, safety, and operational simplicity.
-
Phosgene Equivalents (e.g., Triphosgene): Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer-to-handle substitute for gaseous phosgene.[13] In the presence of a nucleophile or mild heat, it decomposes to release three equivalents of phosgene in situ.[14] This high reactivity allows for rapid reactions at low temperatures with high yields. However, the extreme toxicity of phosgene mandates stringent safety protocols, including the use of a well-maintained chemical fume hood and access to phosgene detection systems.[14][15]
-
1,1'-Carbonyldiimidazole (CDI): CDI is a versatile and much safer alternative.[16][17] It reacts with the amino alcohol to form an N-acylimidazole intermediate, which is highly activated towards intramolecular nucleophilic attack by the hydroxyl group. The byproducts, imidazole and carbon dioxide, are innocuous and easily removed during workup.[16] While less reactive than phosgene, CDI-mediated cyclizations are often high-yielding and proceed under mild conditions, making this a preferred method in many research and development settings.[17][18]
-
Diethyl Carbonate (DEC): As a low-toxicity, inexpensive bulk chemical, diethyl carbonate represents a "greener" alternative.[19][20][21] The reaction mechanism involves a base-catalyzed transesterification. The base (e.g., sodium methoxide, potassium carbonate) deprotonates the alcohol or amine, which then attacks the carbonyl carbon of the DEC.[12][22] This method typically requires elevated temperatures to drive the reaction to completion and remove the ethanol byproduct. While yields are generally good, the higher energy input may not be suitable for particularly sensitive substrates.[23]
| Parameter | Triphosgene | 1,1'-Carbonyldiimidazole (CDI) | Diethyl Carbonate (DEC) |
| Structure | C₃Cl₆O₃ | C₇H₆N₄O | C₅H₁₀O₃ |
| Reactivity | Very High | High | Moderate |
| Conditions | Low Temperature (0 °C to RT) | Mild (RT) | Elevated Temperature (e.g., 135 °C) |
| Byproducts | HCl, CO₂ | Imidazole, CO₂ | Ethanol |
| Advantages | High yields, fast reactions. | Excellent safety profile, innocuous byproducts, mild conditions.[16][17] | Low cost, low toxicity, environmentally benign.[19] |
| Disadvantages | Extreme Toxicity (releases phosgene).[14] Requires stringent safety controls. Corrosive byproducts. | Moisture sensitive, higher cost than DEC. | Requires heat, slower reaction times, may require catalyst.[22] |
| Safety | Fatal if inhaled. [24] Causes severe skin and eye burns. Must be handled in a fume hood with extreme care.[15] | Causes skin burns and eye damage.[25][26] Handle with standard PPE. | Flammable liquid and vapor.[19][20][27][28] Handle in a well-ventilated area away from ignition sources.[21] |
Experimental Protocols
The following protocols are representative procedures for the synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one. All operations should be performed by trained personnel in a suitable laboratory setting.
Starting Material & Product Properties
| Compound | 4-nitro-(S)-phenylalaninol | (S)-4-(4-Nitrobenzyl)oxazolidin-2-one |
| Molecular Formula | C₉H₁₂N₂O₃ | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 196.21 g/mol | 222.20 g/mol |
| Appearance | Solid | Off-white solid |
| Storage Temp. | 2-8°C | 2-8°C[11][29] |
| Solubility | Soluble in Methanol, DMSO | Soluble in DMF, DMSO, Methanol[11][29] |
Method A: Cyclization using Triphosgene
Causality: This method is chosen for its high reactivity and potential for high yield, suitable for small-scale synthesis where speed is critical and stringent safety controls are in place. The use of triethylamine (Et₃N) is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
4-nitro-(S)-phenylalaninol (1.0 eq)
-
Triphosgene (0.35-0.40 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve 4-nitro-(S)-phenylalaninol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve triphosgene (0.35 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 30 minutes. CAUTION: This step releases phosgene and must be performed in a certified chemical fume hood. [14][15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Quenching: Slowly quench the reaction by adding 1 M HCl at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield the pure oxazolidinone.
Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
Causality: This is the preferred method for general laboratory use due to its excellent safety profile and mild conditions.[17] The reaction is clean, and the workup is straightforward as the main byproduct, imidazole, is water-soluble.
Materials:
-
4-nitro-(S)-phenylalaninol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl Acetate
-
Dilute HCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Inert Atmosphere: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitro-(S)-phenylalaninol (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add CDI (1.1 eq) portion-wise to the solution at room temperature. Effervescence (CO₂) may be observed.
-
Reaction: Stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.[17]
-
Concentration: Remove the solvent under reduced pressure.
-
Work-up: Dilute the residue with ethyl acetate and water.[17] Transfer to a separatory funnel.
-
Washing: Wash the organic layer with dilute HCl to remove imidazole, followed by water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The resulting crude solid is often of high purity but can be further purified by recrystallization if necessary.
Method C: Cyclization using Diethyl Carbonate (DEC)
Causality: This method is ideal for large-scale synthesis where cost, safety, and environmental impact are primary concerns. A catalytic amount of a base like potassium carbonate or sodium methoxide is used to initiate the nucleophilic attack on the less reactive DEC.[22][23] Heat is required to overcome the activation energy and drive off the ethanol byproduct, pushing the reaction to completion.
Materials:
-
4-nitro-(S)-phenylalaninol (1.0 eq)
-
Diethyl Carbonate (DEC) (1.5-3.0 eq, can also be used as solvent)
-
Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe) (catalytic, e.g., 0.05 eq)
-
Dichloromethane (DCM) or Ethyl Acetate for work-up
Protocol:
-
Setup: Combine 4-nitro-(S)-phenylalaninol (1.0 eq), diethyl carbonate (1.5 eq), and potassium carbonate (0.05 eq) in a round-bottom flask equipped with a reflux condenser.[22][23]
-
Heating: Heat the mixture to reflux (approx. 125-135 °C) for 4-8 hours. The reaction can be monitored by TLC. A microwave reactor can significantly shorten the reaction time.[22]
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. If the product has solidified, dilute with DCM or ethyl acetate.
-
Work-up: Partition the mixture with water. Separate the organic layer.
-
Washing: Wash the organic layer with water and brine to remove the catalyst and any unreacted starting materials.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess DEC.
-
Purification: Purify the crude product by recrystallization.
Safety and Handling
Proper handling of chemicals is paramount. The specific hazards associated with each carbonylating agent necessitate distinct handling protocols.
| Reagent | Key Hazards | Required PPE | Handling & Storage |
| Triphosgene | Fatal if inhaled (H330) , Causes severe skin burns and eye damage (H314).[24] | Full-face respirator with appropriate cartridge, chemical-resistant gloves (double-gloving recommended), flame-resistant lab coat, full-length pants, closed-toe shoes.[15] | Strictly handle in a chemical fume hood. [15] Store in a tightly sealed container under inert gas in a cool, dry, well-ventilated area (2-8°C).[24] Moisture sensitive.[24] |
| CDI | Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[25][30] | Safety goggles with side shields, chemical-resistant gloves, lab coat. | Handle in a well-ventilated area. Store in a tightly-closed container in a cool, dry place away from moisture, as it hydrolyzes readily.[16][30] |
| DEC | Flammable liquid and vapor (H226).[20][27] Causes eye and respiratory irritation.[20][28] | Safety glasses, gloves, lab coat. | Keep away from heat, sparks, and open flames.[19][21][28] Store in a cool, dry, well-ventilated, flammables-rated area.[19] Ground and bond containers during transfer.[21] |
Conclusion
The synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one from 4-nitro-(S)-phenylalaninol is a critical process for obtaining a key chiral intermediate used in drug development. The choice of carbonylating agent is the central variable that defines the synthetic strategy.
-
Triphosgene offers the most rapid and reactive route but is overshadowed by extreme safety hazards that may be prohibitive for many laboratories.
-
Diethyl Carbonate provides a safe, economical, and environmentally friendly option, making it the method of choice for large-scale industrial production, though it requires thermal energy.
-
1,1'-Carbonyldiimidazole (CDI) stands out as the optimal choice for most research and development applications. It provides an excellent balance of high reactivity under mild conditions, operational simplicity, and, most importantly, a significantly superior safety profile compared to phosgene-based reagents.
By understanding the causality behind each protocol and adhering to strict safety guidelines, researchers can confidently and efficiently synthesize this valuable chiral building block for their discovery programs.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. URL: [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. URL: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química. URL: [Link]
-
Safe handling of diphosgene, triphosgene. ACS Publications. URL: [Link]
-
Asymmetric Synthesis. University of York. URL: [Link]
-
Carbonyldiimidazole - Wikipedia. Wikipedia. URL: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. URL: [Link]
-
SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto Department of Chemistry. URL: [Link]
-
Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. URL: [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Organic Chemistry: An Indian Journal. URL: [Link]
-
DIETHYL CARBONATE HAZARD SUMMARY. NJ.gov. URL: [Link]
-
Strategies for oxazolidinone formation. ResearchGate. URL: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. URL: [Link]
-
The Significance of (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-one in Drug Synthesis. DC Fine Chemicals. URL: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. URL: [Link]
-
Safety Data Sheet: Diethyl carbonate. Carl ROTH. URL: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. NIH. URL: [Link]
-
ICSC 1022 - DIETHYL CARBONATE. Inchem.org. URL: [Link]
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab.
-
A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. URL: [Link]
-
1,1'-Carbonyldiimidazole (CDI) Safety Data Sheet. Carl ROTH. URL: [Link]
-
Material safety data sheet - 1,1,-carbonyldimidazole 99%. Oxford Lab Fine Chem LLP. URL: [Link]
-
TRIPHOSGENE Safety Data Sheet. Sdfine. URL: [Link]
-
Substrate scope of 2-oxazolidinone. ResearchGate. URL: [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. NIH. URL: [Link]
-
Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. ACS Publications. URL: [Link]
-
Synthesis of Oxazolidinones. Slideshare. URL: [Link]
-
Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie. URL: [Link]
- Preparation method of (S)-4-phenyl-2-oxazolidinone. Google Patents.
-
An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid. ResearchGate. URL: [Link]
-
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Chemistry & Substance. URL: [Link]
-
Synthesis of p-nitrophenylalanine. PrepChem.com. URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 139264-66-7: (S)-4-(4'-Nitrobenzyl)-1,3-oxazolidine-2-… [cymitquimica.com]
- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. york.ac.uk [york.ac.uk]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colab.ws [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone CAS#: 139264-55-4 [m.chemicalbook.com]
- 12. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosgene and Substitutes [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 16. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 19. fishersci.com [fishersci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. nj.gov [nj.gov]
- 22. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. synquestlabs.com [synquestlabs.com]
- 25. aksci.com [aksci.com]
- 26. carlroth.com [carlroth.com]
- 27. carlroth.com:443 [carlroth.com:443]
- 28. ICSC 1022 - DIETHYL CARBONATE [inchem.org]
- 29. (S)-4-(4-Nitrobenzyl)-2-oxazolidinone | 139264-55-4 [chemicalbook.com]
- 30. peptide.com [peptide.com]
